molecular formula C11H13N3O B2775930 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile CAS No. 1248062-45-4

2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile

Cat. No.: B2775930
CAS No.: 1248062-45-4
M. Wt: 203.245
InChI Key: NOSBTKOMUOPNFK-UHFFFAOYSA-N
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Description

2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This specialist reagent features a pyridine core substituted with a carbonitrile group and a chiral 2-(hydroxymethyl)pyrrolidine moiety. The pyrrolidine ring, a common feature in many bioactive molecules, contributes to the three-dimensional structure and may influence the compound's binding affinity to biological targets . The presence of both hydrogen-bond acceptor (carbonitrile) and donor (hydroxymethyl) groups makes it a versatile building block for constructing more complex molecular architectures. The primary research application of this compound is anticipated to be in the development of novel therapeutic agents. Compounds bearing the pyrrolidine-fused-pyridine scaffold, often referred to as pyrrolopyridines or azaisoindoles, have demonstrated a broad and promising spectrum of pharmacological activities in scientific literature . This scaffold is recognized as a privileged structure in drug discovery due to its presence in several clinically used drugs and natural alkaloids . Specifically, derivatives of this structural class have been investigated as potent modulators of protein kinases , which are key targets for the treatment of various cancers and other diseases. Furthermore, pyrrolopyridine-based compounds have shown potential in treating diseases of the nervous and immune systems, and exhibit antidiabetic, antimycobacterial, and antiviral activities . The hydroxymethyl group on the pyrrolidine ring offers a convenient synthetic handle for further chemical modification, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies or to conjugate the molecule with other pharmacophores. This product is intended for research and development purposes only. It is strictly for use in laboratory settings and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions, utilizing personal protective equipment and consulting the relevant safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c12-7-9-3-4-13-11(6-9)14-5-1-2-10(14)8-15/h3-4,6,10,15H,1-2,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSBTKOMUOPNFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CC(=C2)C#N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile typically involves the reaction of 2-chloropyridine-4-carbonitrile with 2-(hydroxymethyl)pyrrolidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of 2-[2-(Formyl)pyrrolidin-1-yl]pyridine-4-carbonitrile or 2-[2-(Carboxyl)pyrrolidin-1-yl]pyridine-4-carbonitrile.

    Reduction: Formation of 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-amine.

    Substitution: Formation of halogenated derivatives such as 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]-3-chloropyridine-4-carbonitrile.

Scientific Research Applications

2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic pathways, alteration of gene expression, or modulation of cellular signaling processes.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyridine Carbonitrile Derivatives

Compound Name Structural Features Synthesis Method Biological Activity References
2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile Pyridine-4-carbonitrile with 2-(hydroxymethyl)pyrrolidine Not detailed in available sources Pharmaceutical intermediate
Hexahydroquinoline-3-carbonitrile derivatives (e.g., R = Cl, NO2) Hexahydroquinoline core with 3-carbonitrile and chloro/phenyl substituents Multi-component cyclocondensation reactions Antimicrobial (tested)
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile Pyridine-3-carbonitrile with piperazinyl, phenyl, and thiophenyl groups Pd-catalyzed coupling, crystallization Not reported (structural focus)
2-[(1-Methyl-1H-pyrrol-2-yl)methylidene]propanedinitrile Di-carbonitrile with arylidene and pyrrole substituents Aldol-like condensation Anticancer (theoretical)

Key Differences and Implications

Heterocyclic Substituents

  • Pyrrolidine vs. Piperazine : The target compound’s pyrrolidine ring (5-membered) offers distinct conformational constraints compared to the 6-membered piperazine in the analogue from . Piperazine’s larger ring size may enhance solubility but reduce binding specificity in certain biological targets .

Electronic and Steric Effects

  • Carbonitrile Position : The 4-position carbonitrile in the target compound contrasts with the 3-position in the piperazinyl-thiophene analogue (). This positional shift alters electron distribution, influencing reactivity and intermolecular interactions.
  • Thiophene vs. Pyrrolidine : The thiophenyl group in ’s compound provides aromaticity and π-stacking capabilities, whereas the pyrrolidine in the target compound favors hydrogen bonding and flexibility .

Biological Activity

2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound contains a pyrrolidine ring and a pyridine ring, which contribute to its diverse biological activities. This article explores the biological activity of this compound, including its antibacterial, antifungal, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N4O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound's structure includes:

  • A hydroxymethyl group that enhances solubility and reactivity.
  • A pyrrolidine ring that provides flexibility and potential for interaction with biological targets.
  • A pyridine ring that is known to participate in various biochemical processes.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit notable antibacterial properties. In vitro studies have shown that derivatives of pyrrolidine can inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related pyrrolidine derivatives ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
CompoundMIC (mg/mL)Target Bacteria
Pyrrolidine derivative A0.0039S. aureus
Pyrrolidine derivative B0.025E. coli

Antifungal Activity

In addition to antibacterial effects, the compound has demonstrated antifungal activity against strains like Candida albicans. The MIC values for antifungal activity were reported as follows:

  • MIC values ranged from 16.69 to 78.23 µM against C. albicans .
CompoundMIC (µM)Target Fungus
Pyrrolidine derivative C16.69C. albicans
Pyrrolidine derivative D78.23Fusarium oxysporum

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Histamine Receptor Modulation : Similar compounds have been noted to act as antagonists at the histamine H3 receptor, which could influence various physiological processes including appetite regulation and neurotransmission .
  • Antimicrobial Mechanisms : The presence of electron-donating or electron-withdrawing groups in the structure enhances the interaction with bacterial cell membranes or enzymatic pathways critical for bacterial survival .

Case Studies

Several studies have focused on the synthesis and evaluation of pyrrolidine derivatives:

  • In one study, a series of pyrrolidine derivatives were synthesized and tested for their antibacterial properties against multiple strains, demonstrating varying degrees of effectiveness based on structural modifications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimized for preparing 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile, and how can reaction conditions (e.g., solvent, catalyst) influence yield?

  • Methodology :

  • Step 1 : Use palladium-catalyzed cross-coupling reactions to introduce the pyrrolidine-hydroxymethyl moiety to the pyridine core. Evidence from analogous nitrile-containing heterocycles suggests dichloromethane as a solvent and NaOH for pH control .
  • Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) and confirm intermediates via ¹H/¹³C NMR .
  • Step 3 : Purify via column chromatography using silica gel and a gradient elution system (e.g., ethyl acetate/hexane). Yield optimization requires precise temperature control (25–40°C) to avoid decomposition .

Q. How can researchers characterize the structural integrity of this compound, and what analytical techniques are critical for validation?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for the hydroxymethyl group (δ ~3.5–4.0 ppm) and pyridine protons (δ ~7.5–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with a mass error <2 ppm .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Validate nitrile (C≡N) stretch at ~2200–2250 cm⁻¹ and hydroxyl (O–H) stretch at ~3200–3600 cm⁻¹ .

Q. What are the stability profiles of this compound under varying storage conditions (e.g., temperature, light exposure)?

  • Methodology :

  • Accelerated Stability Testing : Store samples at 4°C, 25°C, and 40°C for 30 days. Monitor degradation via HPLC, tracking nitrile group hydrolysis (e.g., formation of carboxylic acid derivatives) .
  • Light Sensitivity : Expose to UV (254 nm) and visible light; quantify photodegradation products using LC-MS .

Advanced Research Questions

Q. How does the hydroxymethyl-pyrrolidine moiety influence binding affinity to biological targets (e.g., enzymes, receptors)?

  • Methodology :

  • Molecular Docking : Compare docking scores (Glide/SP or AutoDock Vina) of the target compound with analogs lacking the hydroxymethyl group. Use crystal structures of related enzymes (e.g., kinases) from the PDB .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) to immobilized targets like G-protein-coupled receptors (GPCRs) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodology :

  • Dose-Response Analysis : Test across a broad concentration range (nM–mM) in cell-based assays (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) .
  • Off-Target Profiling : Use kinase/phosphatase inhibitor panels to identify non-specific interactions .

Q. How can computational modeling (e.g., QSAR, DFT) predict the compound’s reactivity and metabolic pathways?

  • Methodology :

  • Quantum Mechanics (QM) : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map electron density at the nitrile and hydroxymethyl groups, predicting sites for CYP450-mediated oxidation .
  • Metabolite Prediction : Use software like MetaSite to simulate phase I/II metabolism (e.g., hydroxylation, glucuronidation) .

Q. What role does stereochemistry play in the compound’s pharmacological profile, and how can enantiomeric purity be ensured?

  • Methodology :

  • Chiral Chromatography : Use Chiralpak IA/IB columns with hexane/isopropanol to resolve enantiomers .
  • Circular Dichroism (CD) : Correlate optical activity with biological assays (e.g., IC₅₀ differences between enantiomers) .

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